molecular formula C12H11ClN2O2 B12911396 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one CAS No. 88093-84-9

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B12911396
CAS No.: 88093-84-9
M. Wt: 250.68 g/mol
InChI Key: BXZOWUVWSYBGMK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one is a functionalized pyridazin-3(2H)-one derivative of significant interest in medicinal chemistry research. This compound features a benzyloxy group at the 5-position and a chlorine atom at the 4-position, making it a valuable synthetic intermediate for further structural elaboration and structure-activity relationship (SAR) studies . The pyridazin-3(2H)-one scaffold is recognized for its prevalence in pharmacologically active compounds and its ability to interact with diverse biological targets . Researchers are particularly interested in pyridazinone derivatives for their potential vasodilatory effects, which are relevant for the study of cardiovascular diseases (CVDs) such as hypertension and heart failure . Concurrently, this class of compounds is being investigated in oncology research for its antiproliferative activity and potential as a targeted anticancer agent, with some derivatives acting through the inhibition of key enzymes like tyrosine kinases . The dual potential of the pyridazinone core in cardiovascular and anticancer research presents a compelling area for drug discovery and repurposing strategies, especially in the emerging field of reverse cardio-oncology . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

88093-84-9

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-2-methyl-5-phenylmethoxypyridazin-3-one

InChI

InChI=1S/C12H11ClN2O2/c1-15-12(16)11(13)10(7-14-15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

BXZOWUVWSYBGMK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridazine derivative.

    Substitution Reactions:

    Chlorination: The chloro group is introduced via chlorination reactions, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzyloxy group oxidation leads to benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the chloro group results in the formation of the corresponding hydrogen-substituted compound.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The substituents on the pyridazinone core significantly influence electronic, steric, and solubility properties. Below is a comparative table of key analogs:

Compound Name Substituents (Position) Key Features Biological Activity (if reported) References
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one 5-OBn, 4-Cl, 2-Me Lipophilic benzyloxy group enhances membrane permeability Not explicitly reported; analogs show antiviral potential
5-[4-(Aminomethyl)anilino]-4-chloro-2-methylpyridazin-3(2H)-one (7WZ) 5-NH-(4-aminomethylanilino), 4-Cl, 2-Me Polar anilino group improves water solubility BPTF bromodomain inhibitor (IC₅₀ = 1.2 µM)
4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]pyridazin-3(2H)-one 5-O-(6-MePyridin-3-yl), 4-Cl, 2-Me Heteroaromatic substituent introduces π-π stacking potential No data reported
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 5-O-(4-fluoroethoxybenzyl), 4-Cl, 2-tBu Bulky tert-butyl and fluoroethoxy groups alter dihedral angles (41.37°) Structural data only
Key Observations:
  • Lipophilicity: The benzyloxy group in the target compound increases logP compared to analogs with polar substituents (e.g., 7WZ’s anilino group). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electronic Effects: Chlorine at position 4 is electron-withdrawing, activating the pyridazinone ring for nucleophilic substitution reactions .

Biological Activity

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core with a benzyloxy group and a chlorine atom, contributing to its reactivity and biological properties. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps in organic synthesis. The general synthetic route includes:

  • Formation of the Pyridazinone Core : The initial step involves creating the pyridazinone structure through cyclization reactions.
  • Introduction of the Benzyloxy Group : This is achieved through nucleophilic substitution reactions.
  • Chlorination : Chlorine is introduced to the aromatic ring, enhancing the compound's reactivity.

Research indicates that this compound may interact with specific enzymes or receptors, influencing various biological pathways. Its activity is primarily attributed to:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's disease.

Case Studies and Research Findings

  • MAO Inhibition Studies : In comparative studies, compounds similar to this compound have shown selective inhibition of MAO-B with significant binding affinities. For example, a related compound demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating potent activity .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of neurodegenerative disorders.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential MAO-B inhibitor
5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-oneSimilar but with tert-butyl groupEnhanced reactivity due to steric effects
5-(Benzyloxy)-4-fluoropyridazin-3(2H)-oneFluorine instead of chlorineDifferent electronic properties affecting binding

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one?

The synthesis typically involves functionalization of a pyridazinone core. A two-step approach is often employed:

Benzyloxy Introduction : Condensation of a chlorinated pyridazinone precursor with benzyl alcohol derivatives under basic conditions (e.g., NaH in DMF) .

Chlorination : Electrophilic substitution at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions .
Key intermediates and yields should be validated via LC-MS or TLC.

Q. How is the compound characterized structurally?

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.73 Å; pyridazinone ring planarity) .
  • NMR : Key signals include a singlet for the 2-methyl group (δ ~2.4 ppm) and aromatic protons (δ ~7.3–7.5 ppm for benzyloxy). Anomalies in splitting may indicate rotamers .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What purification methods are effective for this compound?

  • Recrystallization : Use ethanol/water (90:10 v/v) to remove polar byproducts .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity. Monitor fractions via UV at 254 nm.

Q. How stable is the compound under various storage conditions?

  • Short-term : Stable at 4°C in anhydrous DMSO for 1 month.
  • Long-term : Store under argon at -20°C; degradation products (e.g., dechlorinated analogs) form at >5% after 6 months .

Q. What analytical techniques validate purity?

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~12.3 min) .
  • Elemental Analysis : Acceptable C, H, N ranges within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (yield increases from 47% to 68%) .

  • Catalysis : Pd/C (5 mol%) enhances benzyloxy group coupling efficiency .

  • Table 1 : Optimization Data

    ConditionYield (%)Purity (%)
    Conventional reflux4792
    Microwave, 100°C6896
    Pd/C catalysis7598

Q. How are contradictions in spectroscopic data resolved?

  • Tautomerism : If NMR shows duplicate signals (e.g., for NH protons), use variable-temperature NMR (VT-NMR) to identify equilibrium states .
  • Impurity Identification : LC-MS/MS fragmentation patterns distinguish byproducts (e.g., m/z 285.1 for dechlorinated species) .

Q. What strategies mitigate regioselectivity challenges during chlorination?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl at the 5-position) to steer electrophilic attack to the 4-position .
  • Solvent Effects : Use DCE instead of DMF to reduce byproduct formation (from 15% to 3%) .

Q. How can computational methods guide derivative design for SAR studies?

  • Docking Studies : Pyridazinone’s carbonyl interacts with kinase ATP-binding pockets (e.g., CDK2, ΔG ~-9.2 kcal/mol) .
  • QSAR Models : LogP <3.5 and polar surface area >80 Ų correlate with improved solubility and target affinity .

Q. What protocols validate biological activity in enzyme inhibition assays?

  • Kinase Inhibition : Use ADP-Glo™ assay (IC₅₀ ~0.8 µM for PIM1 kinase) .
  • Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ >50 µM confirms selectivity) .

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